9(10)-Dehydronandrolone, also known as estra-4,9-diene-3,17-dione, is a synthetic anabolic steroid that is derived from nandrolone. It is characterized by the presence of a double bond between the 9 and 10 positions in its steroid structure, which differentiates it from its precursor nandrolone. This compound has garnered attention for its potential applications in both therapeutic and research settings.
The compound is synthesized primarily through chemical methods involving the dehydrogenation of nandrolone. Various synthetic routes have been explored to produce 9(10)-Dehydronandrolone, utilizing both traditional organic synthesis techniques and modern enzymatic methods.
9(10)-Dehydronandrolone belongs to the class of anabolic steroids, which are synthetic derivatives of testosterone. These compounds are often used in medical treatments for various conditions, including muscle wasting diseases, and are also studied for their effects on muscle growth and recovery.
The synthesis of 9(10)-Dehydronandrolone typically involves several key steps:
Recent advancements have introduced enzymatic methods that enhance selectivity and yield. For example, cytochrome P450 enzymes have been utilized to catalyze hydroxylation reactions on steroid substrates, offering a more environmentally friendly approach to steroid synthesis . Chemoenzymatic strategies have also been developed, allowing for regio- and stereoselective modifications of steroidal compounds .
The molecular formula for 9(10)-Dehydronandrolone is CHO. Its structure features a characteristic steroid backbone with specific functional groups that influence its biological activity.
9(10)-Dehydronandrolone can participate in various chemical reactions typical of steroids:
The reactions often require precise control over conditions such as temperature, pH, and reagent concentrations to achieve the desired outcomes without unwanted byproducts .
The mechanism of action for 9(10)-Dehydronandrolone primarily involves binding to androgen receptors in target tissues, leading to a cascade of biological effects that promote muscle growth and anabolic processes. This action mimics the effects of testosterone but with potentially altered efficacy due to structural differences.
Research indicates that modifications at the 9 and 10 positions can significantly impact receptor affinity and biological activity compared to nandrolone .
9(10)-Dehydronandrolone is primarily used in research settings related to:
Cytochrome P450 enzymes (CYPs) are heme-containing monooxygenases renowned for their capacity to functionalize inert C–H bonds with exceptional regio- and stereoselectivity under mild conditions. Their application in steroid modification is of significant pharmaceutical relevance, as hydroxylation patterns profoundly influence bioactivity, solubility, and metabolic stability. CYP109B1, sourced from Bacillus subtilis, exemplifies this catalytic versatility. While typically hydroxylating testosterone at the 15β-position (73% selectivity), it undergoes a remarkable regiochemical shift with 9(10)-dehydronandrolone, favoring 16β-hydroxylation as the primary product [1]. This divergence underscores the enzyme’s sensitivity to substrate topology, where the conjugated diene system (Δ4,9) in 9(10)-dehydronandrolone reorients binding to position C16 proximal to the catalytic heme iron. Computational docking studies suggest that the planar, rigid structure of 9(10)-dehydronandrolone disrupts conserved hydrogen-bonding networks, allowing alternative orientations that expose C16 for oxidation [1] [4].
The shift from 15β to 16β selectivity with 9(10)-dehydronandrolone highlights CYP109B1’s adaptability. Testosterone hydroxylation predominantly yields 15β-OH-testosterone (73% selectivity), whereas 9(10)-dehydronandrolone—a 19-norsteroid featuring a C9–C10 double bond—redirects activity toward 16β-OH-dehydronandrolone [1] [5]. This is attributed to:
CYP109B1 is not self-sufficient and requires redox partners for electron transfer from NAD(P)H to its heme center. Early systems using bovine adrenodoxin reductase (AdR)/adrenodoxin (Adx) delivered only 5–10% conversion for testosterone hydroxylation [1]. Systematic screening identified the ferredoxin reductase Fdr0978 and ferredoxin Fdx1499 from Synechococcus elongatus as optimal partners. This pair achieved:
Table 1: Performance of Redox Systems with CYP109B1 for 9(10)-Dehydronandrolone Hydroxylation
| Redox Partner System | Source | Conversion (%) | Selectivity (16β-OH:Others) |
|---|---|---|---|
| Fdr0978 / Fdx1499 | Synechococcus elongatus | >99 | >95:5 |
| Adrenodoxin Reductase / Adrenodoxin | Bovine mitochondria | 5–10 | Not reported |
| Spinach FNR / Ferredoxin | Spinacia oleracea | <20 | Not determined |
| Fpr / YkuN | E. coli / B. subtilis | Negligible | – |
| P450RhF reductase domain fusion | Rhodococcus sp. | <5 | – |
Fusion constructs linking CYP109B1 to the reductase domains of self-sufficient CYPs (e.g., P450BM3, P450RhF) yielded <5% conversion, attributed to improper domain orientation or electron tunneling efficiency [1]. The Fdr0978/Fdx1499 pair’s superiority stems from:
9(10)-Dehydronandrolone (17β-Hydroxyestra-4,9-dien-3-one) is synthesized chemically or via microbial Δ1-dehydrogenation of 19-nortestosterone derivatives. Key biocatalysts include:
These systems exploit the planarity and electron deficiency of the steroid α,β-unsaturated ketone (e.g., Δ4-3-keto), facilitating hydride abstraction at C9. Co-factor regeneration (NAD⁺) is sustained endogenously via glucose metabolism in whole-cell biocatalysts [4].
CYP109B1 exhibits stringent steric exclusion for substrates with bulky C17 substituents:
Table 2: Substrate Scope of CYP109B1 for Steroid Hydroxylation
| Substrate | C17 Functionalization | Conversion (%) | Main Product(s) |
|---|---|---|---|
| Testosterone | 17β-OH | >99 | 15β-OH (73%) |
| 9(10)-Dehydronandrolone | 17β-OH | >99 | 16β-OH (>95%) |
| 17α-Methyltestosterone | 17α-CH₃ | <5 | – |
| Testosterone Acetate | 17β-OCOCH₃ | <2 | – |
| 17β-Estradiol | 17β-OH | 15–20* | 15β-OH |
* Lower activity due to aromatic A-ring.
This limitation stems from CYP109B1’s narrow substrate access channel, where residues Val83 and Leu291 form a "gate" that clashes with C17-alkyl/ester groups. Protein engineering efforts (e.g., Leu291Gly mutation) show promise in alleviating this constraint [1] [6].
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6